Enantiomeric Purity: Dihydrochloride ≥99% Assay with ≤0.5% (3S,4S) Impurity vs. Free Base at 95% Purity
The (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is commercially supplied with an assay specification of ≥99% and the (3S,4S) enantiomer impurity limited to ≤0.5% . By comparison, the corresponding free base (CAS 477600-70-7) is typically offered at a minimum purity specification of 95% as a liquid . This represents a quantifiable purity advantage of at least 4 percentage points for the dihydrochloride salt form, with explicit control of the pharmacologically incorrect enantiomer.
| Evidence Dimension | Chemical and enantiomeric purity (assay) |
|---|---|
| Target Compound Data | ≥99% assay; (3S,4S) enantiomer ≤0.5% |
| Comparator Or Baseline | (3R,4R)-Free base (CAS 477600-70-7): ≥95% purity; no enantiomeric impurity specification |
| Quantified Difference | ≥4 percentage points higher assay; ≤0.5% enantiomeric impurity vs. unspecified |
| Conditions | Vendor Certificate of Analysis specifications (ChemNet Mall for dihydrochloride; AKSci J50913 for free base) |
Why This Matters
Tighter enantiomeric purity specification directly reduces the risk of carrying the (3S,4S) impurity into the final API, which is classified as a tofacitinib impurity and would require costly downstream removal.
